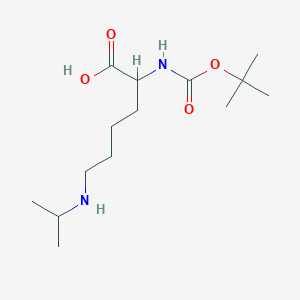

N-alpha-Boc-Nepsilon-isopropyl-L-lysine

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPXNZZCOCUYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-alpha-Boc-Nepsilon-isopropyl-L-lysine (Boc-Lys) is a derivative of the amino acid lysine that has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C22H34N2O6

- Molecular Weight : 603.8 g/mol

- CAS Number : 125323-99-1

Boc-Lys is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha position and an isopropyl group at the epsilon position of lysine. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development .

1. Peptide Synthesis

Boc-Lys is extensively used in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group that allows for selective deprotection during the synthesis process, facilitating the construction of complex peptides with high purity. Its incorporation into peptides can modify their biological activity, stability, and solubility.

2. Non-canonical Amino Acids

Research indicates that Boc-Lys can be incorporated into proteins as a non-canonical amino acid through engineered aminoacyl-tRNA synthetases (AARSs). This incorporation allows for the site-specific installation of functional groups, enabling the study of protein function and interactions in greater detail .

Cellular Uptake and Toxicity

Investigations into lysine derivatives have revealed insights into their cellular uptake mechanisms and potential toxicity. For instance, alkali-treated proteins containing lysinoalanine have shown nephrotoxic effects in animal models, indicating that modifications at the lysine position can influence biological outcomes significantly .

Directed Evolution of AARSs

A notable study utilized directed evolution techniques to enhance the activity of AARSs that recognize Boc-Lys. The results indicated that specific mutations could significantly improve the incorporation efficiency of Boc-Lys into proteins, enhancing their functional properties .

Protein Engineering Applications

In another case, researchers employed Boc-Lys to investigate protein localization and stability in cellular systems. By incorporating Boc-Lys into specific sites within proteins, they were able to observe changes in protein behavior, which provided insights into cellular mechanisms regulating protein function .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Peptide Synthesis | Boc-Lys enhances stability and solubility; facilitates SPPS. |

| Antimicrobial Activity | Related lysine derivatives show significant antibacterial properties. |

| Cellular Uptake | Modifications at lysine influence toxicity; potential nephrotoxic effects observed. |

| AARS Evolution | Mutations improved incorporation efficiency of Boc-Lys into proteins. |

| Protein Engineering | Changes in localization and stability observed with Boc-Lys incorporation. |

Comparison with Similar Compounds

N-alpha,N-epsilon-diBoc-L-lysine (CAS: 2483-46-7)

Structural and Functional Differences :

- Protecting Groups : Both alpha and epsilon positions are Boc-protected, resulting in a higher molecular weight (346.4 vs. 288.4) and increased steric bulk compared to the isopropyl-modified derivative.

- Deprotection Strategy : The dual Boc groups require sequential or simultaneous acidolysis, limiting orthogonality in multi-step syntheses. In contrast, the isopropyl group in N-alpha-Boc-Nepsilon-isopropyl-L-lysine remains stable under acidic conditions, enabling selective alpha-amine activation .

- Applications: DiBoc-lysine is favored in fragment condensation or scenarios requiring prolonged protection of both amino groups. The isopropyl variant is more suitable for stepwise syntheses where epsilon-amine functionality must remain inert during alpha-group processing .

Data Table 1: Key Properties

| Compound | CAS | MW | Alpha Protection | Epsilon Protection | Orthogonality |

|---|---|---|---|---|---|

| This compound | 66880-55-5 | 288.4 | Boc | Isopropyl | High |

| N-alpha,N-epsilon-diBoc-L-lysine | 2483-46-7 | 346.4 | Boc | Boc | Low |

Fmoc-L-Asp-NH2 (CAS: 200335-40-6)

The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering compatibility with acid-stable protections like Boc. This highlights the versatility of this compound in Fmoc-based solid-phase peptide synthesis (SPPS), where sequential deprotection of alpha and epsilon groups can be achieved without cross-reactivity .

Advanced Glycation Endproducts (AGEs) (e.g., CML, CEL)

AGEs such as N(epsilon)-(carboxymethyl)lysine (CML) and N(epsilon)-(carboxyethyl)lysine (CEL) are endogenous lysine modifications formed via non-enzymatic glycation. Unlike synthetic this compound, these compounds accumulate in aging tissues and diseases like diabetes, serving as biomarkers rather than synthetic tools. This underscores the distinction between engineered lysine derivatives for synthesis and pathological modifications .

Research Findings and Industrial Relevance

- Synthetic Efficiency : The isopropyl group in this compound reduces steric hindrance compared to bulkier protections (e.g., Boc), improving coupling efficiency in peptide elongation .

- Stability : Stability studies indicate that the epsilon-isopropyl group resists hydrolysis under standard SPPS conditions (e.g., piperidine treatment for Fmoc removal), ensuring side-chain integrity .

- Cost and Accessibility : DiBoc-lysine is more widely available due to its established use, whereas the isopropyl variant may incur higher costs due to specialized synthesis requirements .

Q & A

Q. What are the key synthetic pathways for N-alpha-Boc-Nepsilon-isopropyl-L-lysine, and how do reaction conditions influence yield?

The synthesis typically involves orthogonal protection of lysine’s α- and ε-amino groups. A common strategy includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the α-amino group using di-tert-butyl dicarbonate in a basic solvent (e.g., THF/water) .

Isopropyl Protection : The ε-amino group is protected with isopropyl chloroformate in the presence of a base like triethylamine, ensuring regioselectivity .

Deprotection and Purification : Final deprotection (e.g., TFA for Boc removal) and purification via column chromatography or HPLC .

Q. Critical Factors :

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Methods :

Q. Validation Criteria :

- Consistency between observed and theoretical molecular weight.

- Absence of peaks corresponding to deprotected amines or unreacted intermediates .

Advanced Research Questions

Q. How can conflicting data on deprotection efficiency of the Boc group in this compound be resolved?

Discrepancies in deprotection conditions (e.g., TFA concentration, time) may arise due to:

Q. Methodological Approach :

Comparative Analysis : Test deprotection under varying conditions (e.g., 20–50% TFA in DCM, 0.5–2 hr).

Kinetic Monitoring : Use HPLC to track Boc removal and byproduct formation .

Cross-Referencing : Compare results with structurally similar compounds (e.g., N-Boc-L-lysine derivatives) to identify steric/electronic influences .

Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) using this compound?

Common Issues :

- Incomplete Coupling : Due to steric bulk from the isopropyl group.

- Racemization : During activation of the α-amino group.

Q. Optimization Strategies :

Q. How does this compound enhance stability in peptide-based drug candidates?

Mechanistic Insights :

Q. Experimental Design :

Stability Assays : Incubate peptides in serum or protease-rich buffers; quantify degradation via LC-MS .

Structural Dynamics : Use MD simulations to model interactions between the modified lysine and lipid bilayers .

Q. What are the challenges in scaling up synthesis of this compound, and how can they be addressed?

Scalability Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.